molecular formula C14H22O B15187499 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal, (3Z)- CAS No. 56013-06-0

2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal, (3Z)-

Cat. No.: B15187499
CAS No.: 56013-06-0
M. Wt: 206.32 g/mol
InChI Key: HVDGAAPQCCUWDO-FPLPWBNLSA-N
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Description

2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal, (3Z)- is an organic compound with the molecular formula C₁₄H₂₂O. It is also known as Boronia butenal. This compound is characterized by its unique structure, which includes a cyclohexene ring with three methyl groups and a butenal group. It is an important intermediate in the synthesis of various chemical products, including Vitamin A.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal can be achieved through several synthetic routes. One common method involves the reaction of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde with acetone in the presence of a base, such as sodium hydroxide, under controlled temperature and pressure conditions. This reaction yields the desired product with high selectivity and minimal by-products.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal is typically carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced catalysts and continuous monitoring of reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It serves as a precursor in the synthesis of Vitamin A, which is essential for vision and immune function.

    Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal involves its interaction with specific molecular targets and pathways. For example, in the synthesis of Vitamin A, the compound undergoes a series of enzymatic reactions that convert it into retinol, which is then further processed into retinal and retinoic acid. These molecules play crucial roles in vision, cell growth, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal: This compound is a structural isomer with similar properties.

    2-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-butenal: Another isomer with slight differences in reactivity and applications.

Uniqueness

2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to serve as an intermediate in the synthesis of Vitamin A and other valuable compounds highlights its importance in both research and industrial applications.

Properties

CAS No.

56013-06-0

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(Z)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-enal

InChI

InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h7-8,10-11H,5-6,9H2,1-4H3/b8-7-

InChI Key

HVDGAAPQCCUWDO-FPLPWBNLSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C\C(C)C=O

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(C)C=O

Origin of Product

United States

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